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molecular formula C15H13NO B1596085 5-methoxy-2-phenyl-1H-indole CAS No. 5883-96-5

5-methoxy-2-phenyl-1H-indole

Cat. No. B1596085
M. Wt: 223.27 g/mol
InChI Key: XLYAWBZMLNSOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859536B2

Procedure details

Pd(OAc)2 (0.031 g, 0.136 mmol) was added to a solution of 5-methoxy-1H-indole (0.2 g, 1.359 m mol) and phenylboronic acid (0.249 g, 2.038 mmol) in acetic acid (2 mL) followed by copper (II) acetate (0.025 g, 0.138 mmol), and the mixture was stirred at 25° C. for 2 h under oxygen atmosphere. Insoluble solids were filtered off, and filtrate was concentrated. Residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over sodium sulphate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography using 10% ethyl acetate in hexane to afford title compound (0.08 g, 24%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 11.3 (s, 1H), 7.82 (d, J=7.2 Hz, 2H), 7.44 (t, J=7.2 Hz, 2H), 7.32-7.26 (m, 2H), 7.02 (d, J=2.4 Hz 1H), 6.81 (d, J=1.2 Hz, 1H), 6.74 (dd, J1=2.4 Hz, J2=8.8 Hz, 1H) 3.78 (s, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.031 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step Two
Yield
24%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(O)(=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[CH:6]2 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
0.249 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.031 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0.025 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 2 h under oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C=C(NC2=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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